molecular formula C17H13BrN4O2S B294532 6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294532
M. Wt: 417.3 g/mol
InChI Key: XJEACVBHQIKECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to its various biological activities.
Biochemical and Physiological Effects:
6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand how it exhibits its various biological activities. Another direction is to explore its potential use as a diagnostic tool in cancer imaging. Additionally, it may be worth exploring its potential use in combination with other drugs to enhance its therapeutic effects. Overall, 6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with many potential applications in the field of medicine, and further research is needed to fully understand its potential.

Synthesis Methods

6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One of the most common methods is the reaction of 2-methoxyphenylhydrazine with 4-bromobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of triethylamine to obtain the final product.

Scientific Research Applications

6-[(4-Bromophenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. It has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-14-5-3-2-4-13(14)16-19-20-17-22(16)21-15(25-17)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3

InChI Key

XJEACVBHQIKECV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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